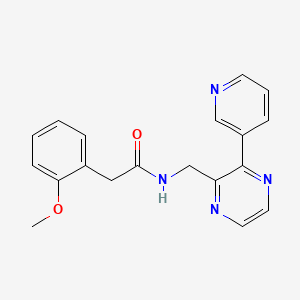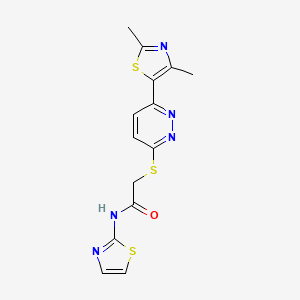
N-(1,2,3,4,5,6,7,7a-Octahydroindol-3a-yl)butane-1-sulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(1,2,3,4,5,6,7,7a-Octahydroindol-3a-yl)butane-1-sulfonamide, also known as Octahydroindole-3-butanesulfonamide (OHIBS), is a chemical compound that has gained significant attention in the scientific community due to its various applications in research. OHIBS is a sulfonamide derivative of octahydroindole and is widely used in biochemical and physiological studies.
Mécanisme D'action
OHIBS acts as a competitive antagonist for the glycine binding site of the NMDA receptor. The NMDA receptor is a glutamate receptor that is responsible for mediating the excitatory neurotransmission in the brain. The binding of glycine to the NMDA receptor enhances the activity of the receptor, leading to the influx of calcium ions into the cell. OHIBS competes with glycine for the binding site on the NMDA receptor, thereby reducing the activity of the receptor and the influx of calcium ions into the cell.
Biochemical and Physiological Effects:
OHIBS has been shown to have various biochemical and physiological effects. Studies have shown that OHIBS can reduce the activity of the NMDA receptor, which is responsible for mediating the excitatory neurotransmission in the brain. This reduction in activity can lead to a decrease in the release of neurotransmitters such as glutamate and dopamine, which are involved in various physiological processes such as learning and memory, reward, and addiction. OHIBS has also been shown to have anticonvulsant and neuroprotective effects.
Avantages Et Limitations Des Expériences En Laboratoire
The use of OHIBS in lab experiments has several advantages. OHIBS is a potent and selective antagonist for the glycine binding site of the NMDA receptor, making it a useful tool for studying the role of glycine in the regulation of the receptor. OHIBS is also relatively easy to synthesize, making it readily available for use in experiments. However, OHIBS has some limitations. OHIBS has low solubility in water, which can make it difficult to use in experiments that require aqueous solutions. Additionally, OHIBS has a relatively short half-life, which can limit its use in long-term experiments.
Orientations Futures
There are several future directions for the use of OHIBS in scientific research. One potential direction is the study of the role of glycine in the regulation of the NMDA receptor in various neurological disorders such as schizophrenia and Alzheimer's disease. Another potential direction is the development of new compounds that are structurally similar to OHIBS but have improved solubility and longer half-lives, making them more suitable for use in experiments. Finally, the use of OHIBS in combination with other compounds to study the complex interactions between neurotransmitters in the brain is another potential future direction.
Méthodes De Synthèse
The synthesis of OHIBS involves the reaction of 1,4-butanediol with p-toluenesulfonyl chloride in the presence of triethylamine to form the intermediate compound, 4-(tosyloxy)butan-1-ol. The intermediate compound is then reacted with octahydroindole in the presence of potassium carbonate to form OHIBS. The reaction yields OHIBS as a white crystalline solid with a melting point of 123-125°C.
Applications De Recherche Scientifique
OHIBS has a wide range of applications in scientific research. It is commonly used as a tool to study the role of neurotransmitters in the central nervous system. OHIBS acts as a competitive antagonist for the glycine binding site of the N-methyl-D-aspartate (NMDA) receptor, which is responsible for mediating the excitatory neurotransmission in the brain. OHIBS has also been used to study the role of glycine in the regulation of the NMDA receptor.
Propriétés
IUPAC Name |
N-(1,2,3,4,5,6,7,7a-octahydroindol-3a-yl)butane-1-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H24N2O2S/c1-2-3-10-17(15,16)14-12-7-5-4-6-11(12)13-9-8-12/h11,13-14H,2-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLEUJFYWTCYTOK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCS(=O)(=O)NC12CCCCC1NCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H24N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.40 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-{[(2,4-dichlorobenzyl)sulfanyl]methyl}-2,3-dihydro-5H-[1,3]thiazolo[2,3-b]quinazolin-5-one](/img/structure/B2737199.png)
![2,6-Dibromo-4-[(trifluoromethyl)sulfonyl]phenol](/img/structure/B2737200.png)
![N-benzyl-2-[7-(4-fluorophenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetamide](/img/structure/B2737202.png)
![3-bromo-N-(5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzamide](/img/structure/B2737203.png)
![N-(2-(benzo[d]thiazol-2-yl)phenyl)-1-(thiophen-2-ylsulfonyl)pyrrolidine-2-carboxamide](/img/structure/B2737207.png)

![5-{[4-(4-Fluorophenyl)piperazinyl]methyl}-2-phenyl-1,3,4-oxadiazole](/img/structure/B2737210.png)

![N-(4-methylbenzyl)-2-(4-oxopyrido[3',2':4,5]thieno[3,2-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2737214.png)
![L-Alanine, N-[(1,1-dimethylethoxy)carbonyl]-, 2-oxo-2-phenylethyl ester](/img/structure/B2737215.png)

![3-methanesulfonyl-N-{[2-(1-methyl-1H-pyrazol-4-yl)pyridin-4-yl]methyl}-2-oxoimidazolidine-1-carboxamide](/img/structure/B2737219.png)
![N-(1-(benzo[b]thiophen-3-yl)propan-2-yl)-5-chlorothiophene-2-carboxamide](/img/structure/B2737220.png)